6-(3-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
6-(3-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the reaction of thiourea with acetone and a substituted benzoyl bromide (e.g., 3,5-difluorobenzoyl bromide) under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzene derivative.
Attachment of the Methylthiophenylmethyl Group: This step involves the alkylation of the imidazo[2,1-b][1,3]thiazole core with a methylthiophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
6-(3-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Material Science: It is explored for its photoelectric properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Similar in structure but with different fluorine substitution patterns.
3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole: Contains additional fluorine atoms, affecting its properties and applications.
Uniqueness
6-(3-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and physicochemical properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
6-(3-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS2/c1-11-5-6-14(25-11)8-20-17(23)16-10-24-18-21-15(9-22(16)18)12-3-2-4-13(19)7-12/h2-7,9-10H,8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXNLDTYTALJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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